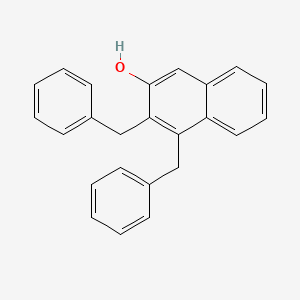
3,4-Dibenzylnaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibenzylnaphthalen-2-ol is an organic compound with the molecular formula C26H22O It is a derivative of naphthalene, characterized by the presence of two benzyl groups attached to the 3 and 4 positions of the naphthalene ring, and a hydroxyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzylnaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibenzylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Oxidation: Formation of 3,4-dibenzylnaphthalen-2-one.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3,4-Dibenzylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dibenzylnaphthalen-2-ol involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
2-Naphthol: A simpler naphthalene derivative with a hydroxyl group at the 2 position.
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar naphthalene core but different functional groups.
1,2,3-Triazole derivatives: Compounds with a triazole ring attached to the naphthalene core, exhibiting different chemical properties.
Uniqueness: 3,4-Dibenzylnaphthalen-2-ol is unique due to the presence of two benzyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
120651-53-8 |
|---|---|
Fórmula molecular |
C24H20O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3,4-dibenzylnaphthalen-2-ol |
InChI |
InChI=1S/C24H20O/c25-24-17-20-13-7-8-14-21(20)22(15-18-9-3-1-4-10-18)23(24)16-19-11-5-2-6-12-19/h1-14,17,25H,15-16H2 |
Clave InChI |
JQLKPQAROJPJLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C(=CC3=CC=CC=C32)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


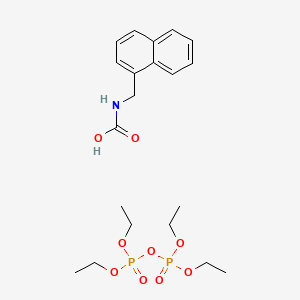

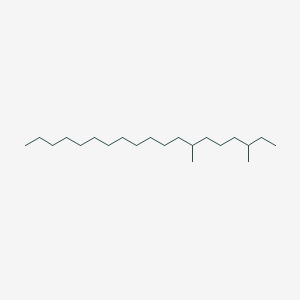

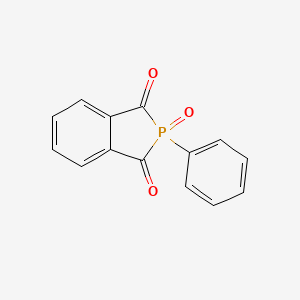


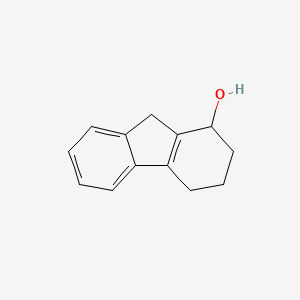

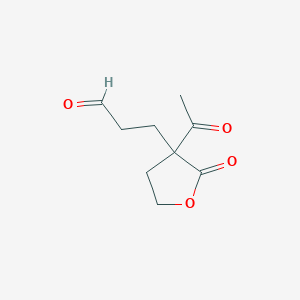
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
